molecular formula C11H20N2O2 B1317282 (1S,6R)-3-Boc-3,8-diazabicyclo[4.2.0]octane CAS No. 370881-96-2

(1S,6R)-3-Boc-3,8-diazabicyclo[4.2.0]octane

Cat. No.: B1317282
CAS No.: 370881-96-2
M. Wt: 212.29 g/mol
InChI Key: VGJOEEIXDPWTAZ-RKDXNWHRSA-N
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Description

(1S,6R)-3-Boc-3,8-diazabicyclo[4.2.0]octane is a bicyclic organic compound that features a diazabicyclo structure. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions. This compound is of interest in various fields of scientific research due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,6R)-3-Boc-3,8-diazabicyclo[4.2.0]octane typically involves the following steps:

    Formation of the bicyclic core: The initial step involves the construction of the bicyclic diazabicyclo[4.2.0]octane core. This can be achieved through a series of cyclization reactions starting from appropriate precursors.

    Introduction of the Boc protecting group: The tert-butoxycarbonyl (Boc) group is introduced to protect the amine functionalities. This is usually done by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated synthesis equipment, controlled reaction environments, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(1S,6R)-3-Boc-3,8-diazabicyclo[4.2.0]octane can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The Boc protecting group can be selectively removed under acidic conditions, allowing for further functionalization of the amine groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) can be used to remove the Boc group.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

(1S,6R)-3-Boc-3,8-diazabicyclo[4.2.0]octane has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and as a ligand in biochemical assays.

    Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism by which (1S,6R)-3-Boc-3,8-diazabicyclo[4.2.0]octane exerts its effects involves its interaction with specific molecular targets. The Boc protecting group allows for selective reactions at the amine sites, facilitating the formation of desired products. The compound’s bicyclic structure provides rigidity, which can influence its binding affinity and specificity towards target molecules.

Comparison with Similar Compounds

Similar Compounds

    (1S,6R)-3-Boc-3,8-diazabicyclo[4.2.0]octane: can be compared with other diazabicyclo compounds that have different protecting groups or substituents.

    Diazabicyclo[2.2.2]octane: Another bicyclic compound with a different ring structure.

    Boc-protected amines: Compounds with similar Boc protection but different core structures.

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and the presence of the Boc protecting group, which provides versatility in synthetic applications. Its rigid bicyclic structure also distinguishes it from other compounds, offering unique reactivity and binding properties.

Properties

IUPAC Name

tert-butyl (1S,6R)-3,8-diazabicyclo[4.2.0]octane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-5-4-8-6-12-9(8)7-13/h8-9,12H,4-7H2,1-3H3/t8-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGJOEEIXDPWTAZ-RKDXNWHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2CNC2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H]2CN[C@@H]2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

3-Oxo-piperidine-1,4-dicarboxylic acid 1-tert-butyl ester 4-ethyl ester. A mixture of 1-benzyl-3-oxo-piperidine-4-carboxylic acid ethyl ester (11.31 g, 38 mmol), di-t-butyl dicarbonate (8.78 g, 40.2 mmol), Et3N (5.4 mL, 38.7 mmol) and Pd(OH)2 on carbon (20% on dry basis-Pearlman's catalyst) (1.3 g) were taken into EtOH (110 mL). The mixture was hydrogenated at 60 psi for 24 h in a Parr bottle. The catalyst was removed by filtration and the filtrate was concentrated to dryness to tan solid. Crude residue was shaken well with hexane (100 mL) and filtered. The filtrate was concentrated to yield the title compound (9.70 g, 94.25%). MS (ESI) mass calcd. for C13H21NO5, 271.32; 1H NMR (400 MHz, CDCl3) 4.24 (q, J=7.1, 2H), 4.03 (s br, 2H), 3.49 (t, J=5.6, 2H), 2.32 (m, 3H), 1.47 (s, 9H), 1.31 (t, J=7.1, 3H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
11.31 g
Type
reactant
Reaction Step Two
Quantity
8.78 g
Type
reactant
Reaction Step Two
Name
Quantity
5.4 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
1.3 g
Type
catalyst
Reaction Step Two
Name
Quantity
110 mL
Type
solvent
Reaction Step Three
Yield
94.25%

Synthesis routes and methods II

Procedure details

A mixture of 8-benzyl-3,8-diaza-bicyclo[4.2.0]octane-3-carboxylic acid tert-butyl ester (1.34 g, 4.44 mmol) and wet Pd(OH)2/C (20 wt %, 938 mg) in EtOH (30 mL) was shaken under 60 psi atmosphere of H2 for 2 days at 50° C. The reaction mixture was filtered and concentrated to give title compound (1.0 g, 94%). MS (ESI) mass calcd. for C11H20N2O2, 212.29; m/z found, 213.2 [M+H]+. 1H NMR (CDCl3): 4.32-4.0 (m, 1H), 3.93-3.17 (m, 5H), 3.10-2.70 (m, 3H), 1.98-1.67 (m, 2H), 1.56-1.36 (m, 9H).
Name
8-benzyl-3,8-diaza-bicyclo[4.2.0]octane-3-carboxylic acid tert-butyl ester
Quantity
1.34 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
938 mg
Type
catalyst
Reaction Step One
Yield
94%

Synthesis routes and methods III

Procedure details

5-Benzylamino-3,6-dihydro-2H-pyridine-1,4-dicarboxylic acid 1-tert-butyl ester 4-ethyl ester. 3-Oxo-piperidine-1,4-dicarboxylic acid 1-tert-butyl ester 4-ethyl ester (8.15 g, 30 mmol) from Step A and benzyl amine (3.43 g, 31.8 mmol) were dissolved into toluene (150 mL). The mixture was refluxed vigorously for 72 h and the generated water was collected into Dean-Stark apparatus. The residual solution was concentrated to yield the title compound (10.2 g, 92.5%). MS (ESI) mass calcd. for C20H28N2O4, 360.45, m/z found, 361.2 [M+H]+. The crude product was carried to the next step without any purification.
Quantity
8.15 g
Type
reactant
Reaction Step Two
Quantity
3.43 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two
Yield
92.5%

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